1-Benzylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Benzylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with pyrrolidine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Benzylpyrrolidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Benzylpyrrolidine: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
Pyrrolidine-2-carboxylic acid: Does not have the benzyl group, leading to variations in its reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2226439-52-5 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-benzylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,14,15);1H |
InChI Key |
ZNWHWMURQWRKED-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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